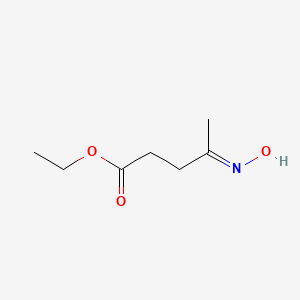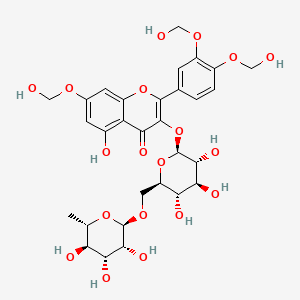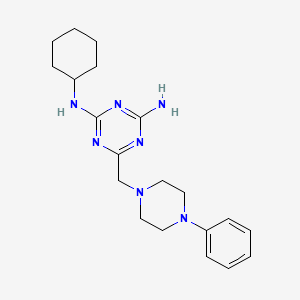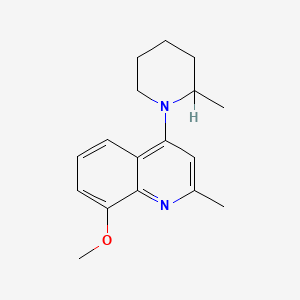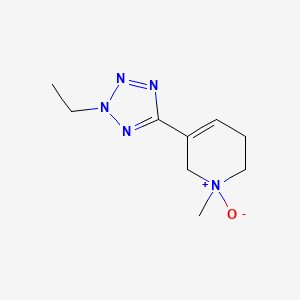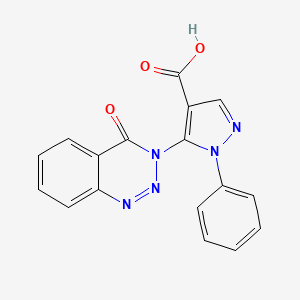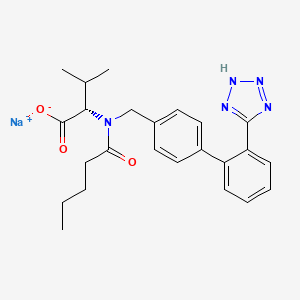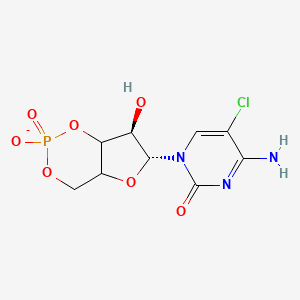
Benzene, 1-fluoro-2-phenoxy-4-((2-methyl-2-phenylpropoxy)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-fluoro-2-phenoxy-4-((2-methyl-2-phenylpropoxy)methyl)- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with fluoro, phenoxy, and propoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-fluoro-2-phenoxy-4-((2-methyl-2-phenylpropoxy)methyl)- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized catalysts and controlled reaction environments to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-fluoro-2-phenoxy-4-((2-methyl-2-phenylpropoxy)methyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Catalysts such as palladium on carbon (Pd/C) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-fluoro-2-phenoxy-4-((2-methyl-2-phenylpropoxy)methyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzene, 1-fluoro-2-phenoxy-4-((2-methyl-2-phenylpropoxy)methyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological systems and industrial processes. The exact molecular targets and pathways can vary depending on the application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-fluoro-2-methyl-: A simpler compound with a similar fluoro substitution but lacking the phenoxy and propoxy groups.
Phenylacetone: Another benzene derivative with different functional groups, used in different applications.
Uniqueness
Benzene, 1-fluoro-2-phenoxy-4-((2-methyl-2-phenylpropoxy)methyl)- is unique due to its complex structure, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in specialized research and industrial applications.
Eigenschaften
CAS-Nummer |
83492-93-7 |
|---|---|
Molekularformel |
C23H23FO2 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
1-fluoro-4-[(2-methyl-2-phenylpropoxy)methyl]-2-phenoxybenzene |
InChI |
InChI=1S/C23H23FO2/c1-23(2,19-9-5-3-6-10-19)17-25-16-18-13-14-21(24)22(15-18)26-20-11-7-4-8-12-20/h3-15H,16-17H2,1-2H3 |
InChI-Schlüssel |
ZSGRBTITOPZTOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


